molecular formula C44H58Br2N2 B13783006 Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate CAS No. 66902-83-8

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate

Cat. No.: B13783006
CAS No.: 66902-83-8
M. Wt: 774.8 g/mol
InChI Key: BNXDKTBMUIPKNM-UHFFFAOYSA-L
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Description

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is a quaternary ammonium compound with a complex structureThe compound’s molecular formula is C44H58N2.2Br.1/2H2O, and it has a molecular weight of 783.86 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves multiple steps. One common method includes the reaction of diethylamine with 9-fluorenyl chloride to form diethyl-(9-fluorenyl)amine. This intermediate is then reacted with decamethylene dibromide under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere and specific temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .

Scientific Research Applications

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged cell membranes, disrupting their integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, affecting their function and leading to cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is unique due to its specific structure, which includes the 9-fluorenyl group. This structural feature imparts distinct physicochemical properties, making it more effective in certain applications compared to other quaternary ammonium compounds .

Properties

CAS No.

66902-83-8

Molecular Formula

C44H58Br2N2

Molecular Weight

774.8 g/mol

IUPAC Name

10-[diethyl(9H-fluoren-9-yl)azaniumyl]decyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide

InChI

InChI=1S/C44H58N2.2BrH/c1-5-45(6-2,43-39-29-19-15-25-35(39)36-26-16-20-30-40(36)43)33-23-13-11-9-10-12-14-24-34-46(7-3,8-4)44-41-31-21-17-27-37(41)38-28-18-22-32-42(38)44;;/h15-22,25-32,43-44H,5-14,23-24,33-34H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

BNXDKTBMUIPKNM-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CCCCCCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

Origin of Product

United States

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